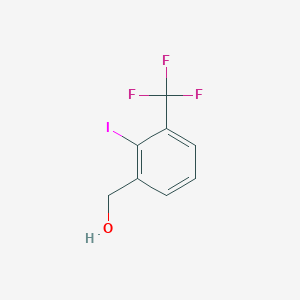

2-Iodo-3-(trifluoromethyl)benzyl alcohol

Description

Contextualization of Trifluoromethylated and Iodinated Aromatic Systems in Contemporary Chemical Research

In modern chemical research, particularly in the realms of medicinal chemistry and materials science, aromatic systems bearing both trifluoromethyl (CF₃) groups and iodine (I) atoms are of significant interest. The trifluoromethyl group is a key structural motif known for its strong electron-withdrawing nature. synquestlabs.combeilstein-journals.org Its incorporation into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and bioavailability, which are crucial factors in drug design. synquestlabs.combeilstein-journals.org The strength of the carbon-fluorine bond increases resistance to metabolic degradation, and the CF₃ group can improve a molecule's binding affinity to biological targets. synquestlabs.com

Concurrently, iodinated aromatic compounds, or aryl iodides, serve as exceptionally versatile intermediates in synthesis. wikipedia.org The carbon-iodine bond is the most reactive among the halogens for oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. bldpharm.comsigmaaldrich.com This reactivity makes the iodine atom a valuable "handle" that allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. wikipedia.orgbldpharm.com

Strategic Importance of Multifunctionalized Benzyl (B1604629) Alcohols in Advanced Organic Synthesis

Benzyl alcohols are fundamental intermediates in organic synthesis, valued for the reactivity of the hydroxyl group. This functional group can be readily oxidized to form benzaldehydes or benzoic acids, converted into benzyl halides for nucleophilic substitution, or used to form esters and ethers. When the benzyl alcohol scaffold is further functionalized with other synthetically useful groups, its strategic importance multiplies. These additional groups provide orthogonal sites for chemical modification, allowing for sequential and controlled synthetic transformations.

The presence of multiple distinct functional groups on a single benzyl alcohol molecule allows chemists to devise more convergent and efficient synthetic routes. This reduces the number of steps required to build a target molecule, which is a key principle of green chemistry and economically viable chemical production.

Overview of Research Perspectives on 2-Iodo-3-(trifluoromethyl)benzyl alcohol

This compound is a specialized chemical building block that embodies the strategic advantages of both trifluoromethylated and iodinated aromatic systems, combined with the versatile reactivity of a benzyl alcohol. While specific research focused exclusively on this particular isomer is not widespread in publicly available literature, its value can be clearly understood from the perspective of its chemical structure.

The compound serves as a trifunctional scaffold. The benzyl alcohol moiety can be transformed through oxidation or substitution. The iodine atom at the 2-position provides a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The trifluoromethyl group at the 3-position acts as a powerful electronic modifier and a metabolically stable bioisostere for use in medicinal chemistry applications.

Research perspectives on this molecule are therefore centered on its use as an intermediate in the synthesis of highly substituted, complex molecules, particularly for the pharmaceutical and agrochemical industries. Its structure allows for a synthetic strategy where, for example, a new carbon-carbon bond is first formed at the iodinated position, followed by modification of the benzyl alcohol group. This controlled, stepwise functionalization makes it a potentially valuable tool for creating libraries of novel compounds for biological screening. The synthesis of this compound would likely proceed via the reduction of its corresponding aldehyde, 2-iodo-3-(trifluoromethyl)benzaldehyde. wikipedia.org

Chemical Data for this compound

| Property | Value |

| IUPAC Name | [2-Iodo-3-(trifluoromethyl)phenyl]methanol |

| Molecular Formula | C₈H₆F₃IO |

| Molecular Weight | 302.03 g/mol |

| CAS Number | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3IO |

|---|---|

Molecular Weight |

302.03 g/mol |

IUPAC Name |

[2-iodo-3-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3,13H,4H2 |

InChI Key |

BJDHHLKZNGHXDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)I)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Iodo 3 Trifluoromethyl Benzyl Alcohol

Reactivity of the Hydroxyl Moiety

The primary alcohol functional group is versatile and participates in a range of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The benzylic alcohol can be oxidized to form either the corresponding aldehyde, 2-iodo-3-(trifluoromethyl)benzaldehyde, or the carboxylic acid, 2-iodo-3-(trifluoromethyl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation selectively yields the aldehyde. Reagents such as N-heterocycle-stabilized iodanes can be used for the mild oxidation of activated alcohols to aldehydes without significant overoxidation. beilstein-journals.org Another common method involves using [bis(trifluoroacetoxy)iodo]benzene, which effectively oxidizes substituted benzyl (B1604629) alcohols to their corresponding benzaldehydes. researchgate.net The mechanism for these types of oxidations often involves the cleavage of the α-C–H bond in the rate-determining step. researchgate.net

Stronger oxidizing agents or more vigorous conditions will lead to the formation of the carboxylic acid. The complete oxidation of a benzyl alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. google.com While specific studies on 2-iodo-3-(trifluoromethyl)benzyl alcohol are not detailed, the general principles of benzyl alcohol oxidation are well-established and applicable. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically used for this purpose.

| Starting Material | Oxidizing Agent/Conditions | Major Product | Product Class |

|---|---|---|---|

| This compound | Mild Oxidants (e.g., PDC, TEMPO/NaOCl chemicalbook.com) | 2-Iodo-3-(trifluoromethyl)benzaldehyde | Aldehyde |

| This compound | Strong Oxidants (e.g., KMnO4, CrO3/H2SO4) | 2-Iodo-3-(trifluoromethyl)benzoic acid | Carboxylic Acid |

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form benzyl esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. A direct esterification can be achieved by reacting the alcohol with a carboxylic acid under catalytic conditions. researchgate.net For example, tetrabutylammonium (B224687) iodide (TBAI) can catalyze the direct esterification of alcohols under mild conditions. rsc.org

Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). This can be accomplished through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. More direct and chemoselective methods have also been developed. For instance, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzylic alcohols into their corresponding methyl or ethyl ethers. researchgate.netorganic-chemistry.org Another approach utilizes 2-benzyloxy-1-methylpyridinium triflate as a mild reagent for the synthesis of benzyl ethers under neutral conditions. beilstein-journals.org

| Reaction Type | Reactant | Catalyst/Reagent | Product |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H2SO4) | 2-Iodo-3-(trifluoromethyl)benzyl ester |

| Etherification | Alkyl Halide (R-X) | Base (e.g., NaH), then R-X | 2-Iodo-3-(trifluoromethyl)benzyl ether |

| Chemoselective Etherification | Methanol | TCT/DMSO researchgate.net | 1-(Methoxymethyl)-2-iodo-3-(trifluoromethyl)benzene |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the alcohol into a benzyl tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) via an SN2 mechanism.

Alternatively, the alcohol can be converted to a benzylic halide (e.g., bromide or chloride) using reagents like PBr₃ or SOCl₂. The resulting 2-Iodo-3-(trifluoromethyl)benzyl halide is a highly reactive substrate for both SN1 and SN2 reactions due to the stability of the intermediate benzyl carbocation. Nucleophilic fluorination of benzylic bromides, for instance, can be achieved using reagents like Et₃N·3HF, providing a route to benzylic fluorides. nih.gov

Transformations Involving the Iodinated Aromatic Ring

The carbon-iodine bond on the aromatic ring is a key site for transformations that build molecular complexity, most notably through transition metal-catalyzed cross-coupling reactions.

Aryl iodides are highly reactive substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom, a process that is fundamental to modern organic synthesis. The benzyl alcohol moiety is generally stable under the conditions used for many of these coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov In the case of this compound, the C(sp²)-I bond can be selectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. kochi-tech.ac.jp

The general catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst. kochi-tech.ac.jp

This reaction is highly versatile and tolerates a wide range of functional groups, making it an ideal method for elaborating the structure of the title compound while preserving the benzylic alcohol. nih.govnih.gov

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid (PhB(OH)2) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4 or PdCl2(dppf) | Catalyzes the C-C bond formation nih.gov |

| Base | K2CO3, Cs2CO3, or NaHCO3 | Activates the organoboron reagent for transmetalation kochi-tech.ac.jp |

| Solvent | Toluene, Dioxane, or DMF/Water mixture | Solubilizes reactants and facilitates the reaction |

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In this compound, the trifluoromethyl group is a potent electron-withdrawing group. However, it is positioned meta to the iodine atom. For SNAr to occur readily, the electron-withdrawing group should be in the ortho or para position to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.

Due to the meta-positioning of the trifluoromethyl group relative to the iodine, direct SNAr at the carbon bearing the iodine is expected to be slow. The electron-withdrawing effect of the trifluoromethyl group at the meta position is primarily inductive and does not provide the same degree of stabilization for the Meisenheimer complex as an ortho or para substituent. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for this transformation to proceed at a significant rate.

Reactivity of the Trifluoromethyl Group

Electronic Influence on Aromatic Ring and Benzylic Reactivity

The trifluoromethyl group (CF₃) is one of the strongest electron-withdrawing groups in organic chemistry. Its powerful inductive effect significantly influences the electronic properties of the aromatic ring and the reactivity of adjacent functional groups. nih.gov

Influence on the Aromatic Ring:

The CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature. It directs incoming electrophiles to the meta position. This deactivating effect also makes the aromatic ring more electron-deficient and, in principle, more susceptible to nucleophilic attack, although as discussed in the SNAr section, the position of the leaving group is critical.

Influence on Benzylic Reactivity:

The trifluoromethyl group at the 3-position has a notable electronic influence on the benzylic alcohol at the 1-position. The strong electron-withdrawing nature of the CF₃ group can affect the reactivity of the benzylic C-H and O-H bonds. For instance, in oxidation reactions of benzyl alcohols, the presence of an ortho-trifluoromethyl group can influence the reaction rate. A study on the oxidation of benzylic alcohols showed that an ortho-CF₃ substituted benzyl alcohol had lower reactivity compared to its meta and para counterparts, suggesting a degree of steric hindrance or electronic destabilization of the transition state. beilstein-journals.org

Furthermore, the electron-withdrawing effect of the trifluoromethyl group can influence the acidity of the benzylic proton and the stability of any potential carbocation intermediate that might form at the benzylic position. This can impact reactions such as Friedel-Crafts alkylations or other transformations involving the benzylic alcohol. rsc.org

Defluorination and Related Fluorine-Elimination/Functionalization Pathways

There is currently no specific, published research detailing the defluorination or fluorine-elimination/functionalization pathways for this compound. While studies on other trifluoromethyl-substituted aromatic compounds have demonstrated various defluorination strategies, these findings cannot be directly extrapolated to the target molecule without experimental verification. The reactivity of the trifluoromethyl group is highly dependent on the electronic nature of the surrounding substituents and the specific reaction conditions employed.

Interplay of Functional Groups in Complex Reaction Manifolds

Similarly, the interplay between the iodo, trifluoromethyl, and benzyl alcohol functional groups in this compound has not been the subject of detailed investigation in published literature. The proximity of these groups suggests the potential for unique intramolecular reactions and complex reactivity patterns. For instance, the ortho-relationship of the iodo and trifluoromethyl groups, along with the adjacent benzyl alcohol, could lead to novel cyclization or rearrangement pathways under specific conditions. However, in the absence of dedicated research, any discussion of such transformations would be purely speculative.

Due to the lack of specific research data, the generation of detailed research findings and data tables for the chemical reactivity of this compound is not feasible at this time.

Advanced Applications of 2 Iodo 3 Trifluoromethyl Benzyl Alcohol in Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

Organic building blocks are foundational molecules used for the construction of more complex chemical structures. The utility of 2-Iodo-3-(trifluoromethyl)benzyl alcohol as such a building block can be inferred from its functional groups. The aryl iodide moiety is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The benzyl (B1604629) alcohol group can be protected, oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions.

Despite this theoretical potential, there is a notable absence of specific examples in the scientific literature where this compound is explicitly used as a key building block in the total synthesis of complex natural products or other intricate molecular architectures.

Application in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. This is crucial in pharmacology, where different enantiomers can have vastly different biological effects.

Role as Chiral Auxiliaries and Chiral Solvents

A chiral auxiliary is a temporary chiral group that directs the stereoselective formation of a new stereocenter. There is no evidence in the literature to suggest that this compound has been resolved into its enantiomers and used as a chiral auxiliary or as a chiral solvent to induce enantioselectivity in chemical reactions.

Precursors for Chiral Ligands and Catalysts

Chiral ligands and catalysts are fundamental to modern asymmetric synthesis. The structure of this compound could hypothetically be modified to create a chiral ligand, for instance, by introducing a chiral substituent via the alcohol group and then using the iodide for further functionalization or coupling. Nevertheless, there are no published reports detailing the synthesis of specific chiral ligands or catalysts that originate from this compound.

Development of Photolabeling and Cross-linking Reagents

Photoaffinity labeling and cross-linking are powerful techniques used in chemical biology to identify and study biomolecular interactions. These reagents typically contain a photoreactive group. While aryl iodides can sometimes participate in photochemical reactions, they are not standard photoaffinity labels like diazirines, azides, or benzophenones. There is no scientific literature indicating that this compound has been developed into or used as a photolabeling or cross-linking reagent.

Contribution to Material Science (Synthetic Precursor Role)

In material science, specialized organic molecules are used to synthesize polymers, liquid crystals, and other functional materials. The combination of a heavy iodine atom, a polar alcohol group, and a lipophilic trifluoromethyl group could impart unique properties to a material. For example, aryl iodides can be used in the synthesis of conjugated polymers. However, there is no available research demonstrating the use of this compound as a monomer or precursor for the synthesis of advanced materials.

While the chemical structure of this compound suggests a range of potential applications in advanced organic synthesis, a thorough review of current scientific literature indicates that this specific compound is not a widely utilized or reported intermediate. The specific roles outlined—as a versatile building block, a precursor to bioactive compounds, a tool in asymmetric synthesis, a basis for photolabeling reagents, or a contributor to material science—are not supported by detailed research findings or published examples for this particular molecule. Its primary role appears to be that of a commercially available chemical intermediate awaiting exploration and application by the synthetic chemistry community.

Components in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The functionality and stability of MOFs can be precisely tuned by modifying the organic linkers. While direct integration of this compound into MOF structures is not yet widely documented, its chemical motifs suggest significant potential as a precursor for functionalized MOF linkers.

The trifluoromethyl (-CF3) group is known to enhance the chemical stability and hydrophobicity of MOFs. The introduction of -CF3 groups, particularly at the ortho position relative to the coordinating carboxylate groups of a linker, can create a shielding effect. nih.gov This steric and hydrophobic shield can protect the coordination bonds from attack by guest molecules, leading to MOFs with improved stability in the presence of boiling water, acids, and bases. nih.gov For instance, the stability of UiO-67, a well-known MOF, was significantly improved by incorporating trifluoromethyl groups onto its organic linker. nih.gov

The benzyl alcohol moiety of this compound can be oxidized to a carboxylic acid, a common coordinating group for MOF synthesis. This would yield a linker, 2-iodo-3-(trifluoromethyl)benzoic acid, suitable for incorporation into various MOF architectures.

Furthermore, the iodine atom on the aromatic ring can serve several purposes. Iodinated aromatic compounds are valuable intermediates in organic synthesis, and this reactivity can be exploited in the context of MOFs. manac-inc.co.jp The iodo-group can act as a site for post-synthetic modification (PSM), a powerful technique for introducing new functionalities into a pre-existing MOF structure. This allows for the covalent attachment of other molecules to the linker after the MOF has been assembled, enabling the tailoring of the MOF's properties for specific applications such as catalysis or sensing. Additionally, the presence of iodine itself can be beneficial for certain applications, such as the adsorption of radioactive iodine from nuclear waste streams. rsc.orgnih.gov The electron-rich nature of iodine can enhance interactions with guest molecules.

The synthesis of MOFs often involves the use of benzyl alcohol derivatives in various capacities, including as modulators or as precursors to the final ligands. mdma.chrsc.orgrsc.org Therefore, this compound stands as a promising candidate for the design of next-generation MOFs with enhanced stability and tunable functionality.

Table 1: Potential Contributions of Functional Groups of this compound to MOF Properties

| Functional Group | Potential Role in MOFs |

| Trifluoromethyl (-CF3) | Enhances chemical and thermal stability, increases hydrophobicity, can create a shielding effect around metal clusters. nih.gov |

| Iodo (-I) | Site for post-synthetic modification (PSM), potential for enhanced guest molecule interactions (e.g., iodine adsorption). rsc.orgnih.gov |

| Benzyl Alcohol (-CH2OH) | Can be oxidized to a carboxylic acid to act as a coordinating linker for MOF synthesis. |

Materials for Electronics and Optics

The unique electronic properties imparted by fluorine and iodine make aromatic compounds containing these elements highly valuable in the development of materials for electronic and optical devices. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic and optical properties of aromatic systems. nbinno.com This makes trifluoromethylated compounds, derivable from this compound, attractive for a range of applications in materials science.

In the field of organic electronics, trifluoromethylated aromatic compounds are investigated as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.com The incorporation of -CF3 groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for charge injection and transport in these devices. Furthermore, the presence of fluorine can enhance the thermal stability and reduce the flammability of materials, which are desirable properties for electronic components. nbinno.com

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties. Semi-alicyclic polyimides containing trifluoromethyl groups have been synthesized for optoelectronic applications. These materials exhibit high optical transparency, low refractive indices, and reduced dielectric constants, making them suitable for applications such as flexible displays and optical communication. mdpi.com The benzyl alcohol group of this compound could be used as a starting point for the synthesis of monomers for such advanced polymers.

Iodinated aromatic compounds are also recognized as important intermediates in the synthesis of electronic materials. manac-inc.co.jp Molecular complexes of aromatic hydrocarbons with iodine have been shown to exhibit significantly higher electronic conductivity than their constituent compounds, behaving as semiconductors. aip.org This suggests that materials derived from this compound could possess interesting conductive properties.

Table 2: Potential Applications of this compound Derivatives in Electronics and Optics

| Application Area | Potential Role of the Compound's Derivatives | Key Properties Conferred |

| Organic Electronics (OLEDs, OFETs) | As building blocks for charge-transporting or emissive materials. | Modified electronic properties (HOMO/LUMO levels), enhanced thermal stability. nbinno.com |

| High-Performance Polymers | As a monomer precursor for fluorinated polyimides and other polymers. | High optical transparency, low dielectric constant, low refractive index. mdpi.com |

| Conductive Materials | As a component in charge-transfer complexes or conductive polymers. | Potential for semiconducting or conducting properties. aip.org |

Leveraging Trifluoromethylated Benzyl Groups for Stereoselective Glycosylation

The synthesis of complex carbohydrates and glycoconjugates is a challenging yet crucial area of organic chemistry, with significant implications for biology and medicine. A key challenge in this field is the stereocontrolled formation of glycosidic bonds. The development of methods for 1,2-cis-selective glycosylation has been particularly difficult. Recent research has demonstrated that benzyl groups substituted with electron-withdrawing groups, such as the trifluoromethyl group, can significantly influence the stereochemical outcome of glycosylation reactions.

Studies have shown that replacing standard benzyl protecting groups on glucosyl imidate donors with trifluoromethylbenzyl groups leads to a substantial increase in 1,2-cis-selectivity. nih.govnbinno.com This effect is particularly pronounced when the reaction is activated with trimethylsilyl (B98337) iodide (TMS-I) in the presence of triphenylphosphine (B44618) oxide (TPPO). nih.govnbinno.com The degree of stereoselectivity is dependent on the number and position of the trifluoromethyl groups on the benzyl ring. nih.govnbinno.com For instance, a comparison between a benzyl-protected donor and a 4-trifluoromethylbenzyl-protected donor showed a dramatic increase in the 1,2-cis to 1,2-trans ratio from 14:1 to 34:1. nbinno.com

The proposed mechanism for this enhanced cis-selectivity involves the electron-withdrawing nature of the trifluoromethyl group, which disfavors the formation of a dissociative intermediate and promotes a backside displacement of the anomeric leaving group. This strategy has been shown to be effective even with highly reactive alcohol acceptors, which have traditionally been problematic for achieving high 1,2-cis selectivity. nih.govnbinno.com

While this compound itself is not the glycosyl donor, it serves as a precursor to the trifluoromethylated benzyl protecting groups that are crucial for this methodology. The alcohol can be converted to the corresponding benzyl halide, which is then used to protect the hydroxyl groups of the carbohydrate donor. The presence of the iodo group on the benzyl ring could also be exploited for further chemical modifications or to fine-tune the electronic properties of the protecting group, potentially offering even greater control over the glycosylation reaction.

The simplicity and effectiveness of using trifluoromethylated benzyl groups make this a highly promising strategy for the synthesis of complex oligosaccharides, with potential applications in the development of automated glycan synthesis. nih.govnbinno.com

Table 3: Effect of Benzyl Group Substitution on 1,2-cis-Selectivity in Glucosylation

| Benzyl Protecting Group | Glycosyl Donor Type | Activator/Additive | 1,2-cis / 1,2-trans Ratio | Reference |

| Benzyl (Bn) | Glucosyl-O-trichloroacetimidate | TMS-I / TPPO | 14:1 | nbinno.com |

| 4-Trifluoromethylbenzyl (CF3Bn) | Glucosyl-O-trichloroacetimidate | TMS-I / TPPO | 34:1 | nbinno.com |

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule. For "2-Iodo-3-(trifluoromethyl)benzyl alcohol," ¹H, ¹³C, and ¹⁹F NMR are particularly informative, with advanced 2D NMR techniques serving to confirm the precise arrangement of substituents on the aromatic ring.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the hydroxyl proton (OH).

The aromatic region would display signals for the three adjacent protons on the benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the electron-withdrawing trifluoromethyl group and the bulky iodine atom, would likely appear as a doublet. The proton at position 4 (H-4), situated between the iodine atom and another proton, would be expected to appear as a doublet of doublets. The proton at position 5 (H-5) would likely be observed as a triplet.

The benzylic methylene protons (CH₂OH) are expected to appear as a singlet, or as a doublet if coupling to the hydroxyl proton is observed. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-6 | 7.8 - 8.0 | d (doublet) | ~7-8 |

| Aromatic H-4 | 7.6 - 7.8 | dd (doublet of doublets) | ~7-8, ~1-2 |

| Aromatic H-5 | 7.2 - 7.4 | t (triplet) | ~8 |

| Benzylic CH₂ | ~4.8 | s (singlet) | N/A |

Note: Data are predicted based on analogous structures and substituent effects in a typical deuterated solvent like CDCl₃. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The aromatic carbon directly attached to the CF₃ group (C-3) will also show a quartet splitting, but with a smaller coupling constant (²J-CF). The carbon bearing the iodine atom (C-2) is expected to be significantly downfield. The benzylic carbon (CH₂OH) would appear in the typical range for alcohols.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-CF₃ | ~123 | q (quartet) | ~275 |

| Aromatic C-3 | ~131 | q (quartet) | ~30-35 |

| Aromatic C-1 | ~142 | s (singlet) | N/A |

| Aromatic C-6 | ~135 | s (singlet) | N/A |

| Aromatic C-4 | ~130 | s (singlet) | N/A |

| Aromatic C-5 | ~128 | s (singlet) | N/A |

| Aromatic C-2 (C-I) | ~95 | s (singlet) | N/A |

Note: Data are predicted based on analogous structures and substituent effects in a typical deuterated solvent like CDCl₃. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet, as there are no adjacent fluorine or hydrogen atoms for it to couple with. The chemical shift of the CF₃ group is a characteristic indicator of its electronic environment.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: Chemical shifts are referenced to an external standard like CFCl₃ (δ = 0 ppm). Data are predicted based on typical values for aryl trifluoromethyl groups.

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for unambiguously confirming the complex substitution pattern of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their sequence on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a correlation between the benzylic CH₂ protons and the benzylic carbon, as well as correlations for each of the three aromatic protons to their respective aromatic carbons.

Correlations from the benzylic CH₂ protons to the aromatic carbons C-1, C-2, and C-6, confirming the position of the hydroxymethyl group.

Correlations from the aromatic proton H-4 to carbons C-2, C-5, and C-6, helping to place the substituents.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-5.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular connectivity, leaving no ambiguity about the 2-iodo and 3-trifluoromethyl substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₆F₃IO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for confirming the identity of the synthesized compound. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element.

Calculated HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₆F₃IO | [M+H]⁺ | 302.9488 |

| C₈H₆F₃IO | [M+Na]⁺ | 324.9308 |

Note: An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like benzyl (B1604629) alcohols. In ESI-MS analysis of this compound, the molecule is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with ions from the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

The high-resolution mass spectrum would confirm the elemental composition. The characteristic isotopic pattern of iodine (¹²⁷I being the only stable isotope) would simplify the interpretation of the mass spectrum, as no isotopic peaks from iodine would be observed. However, the presence of carbon isotopes (¹³C) would result in a small M+1 peak.

Table 1: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 303.95 | Protonated molecule |

| [M+Na]⁺ | 325.93 | Sodium adduct |

| [M+K]⁺ | 341.91 | Potassium adduct |

Note: The expected m/z values are calculated based on the monoisotopic masses of the constituent elements.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, C-O, C-F, and C-I bonds, as well as aromatic C=C stretching vibrations.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region. The trifluoromethyl group would exhibit strong C-F stretching bands, typically in the 1100-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-F Stretch (CF₃) | 1100-1400 | Strong |

| C-O Stretch (Primary Alcohol) | 1000-1050 | Strong |

| C-I Stretch | 500-600 | Medium to Weak |

Other Relevant Spectroscopic and Analytical Methods

Other spectroscopic techniques such as Raman and UV-Vis spectroscopy can provide complementary information for the structural characterization of this compound.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, would be expected to produce a strong signal. The C-I and C-CF₃ symmetric stretching vibrations would also be Raman active.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions within the aromatic system, influenced by the iodo, trifluoromethyl, and hydroxymethyl substituents, would result in absorption maxima typically in the 200-300 nm range. The exact position and intensity of these bands are sensitive to the substitution pattern on the benzene ring.

Table 3: Expected Spectroscopic Data from Other Methods

| Technique | Expected Observations |

| Raman Spectroscopy | Strong signals for aromatic ring breathing, C-I, and C-CF₃ symmetric stretches. |

| UV-Vis Spectroscopy | Absorption maxima in the 200-300 nm range, corresponding to π-π* transitions of the substituted aromatic ring. |

Mechanistic Investigations and Computational Studies of 2 Iodo 3 Trifluoromethyl Benzyl Alcohol Transformations

Elucidation of Reaction Mechanisms

The unique substitution pattern of 2-Iodo-3-(trifluoromethyl)benzyl alcohol, featuring a bulky iodine atom ortho to the hydroxymethyl group and a strong electron-withdrawing trifluoromethyl group meta to it, suggests a rich and complex reactivity profile. Mechanistic investigations would be essential to understand and predict the outcomes of its transformations.

Radical Pathways in Trifluoromethylation and Other Transformations

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a potential precursor for aryl radicals. In transformations like trifluoromethylation, a radical pathway is a common mechanistic route. For instance, reagents such as Togni's reagent can initiate radical processes. acs.org The generation of a trifluoromethyl radical (•CF₃) could lead to various reaction pathways, including addition to unsaturated systems or substitution reactions. The presence of the iodine atom could facilitate radical-chain processes where the aryl iodide acts as a radical initiator or propagator.

General radical reactions often involve three key stages:

Initiation: Formation of initial radical species, which could be generated photochemically, thermally, or through a radical initiator like AIBN.

Propagation: A series of steps where the radical reacts to form a new bond and generate another radical, continuing the chain.

Termination: Combination of two radicals to form a stable, non-radical product.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is another plausible mechanistic pathway in the transformations of iodo-aromatic compounds. acs.org In a SET process, an electron is transferred from one molecule to another, generating a radical cation and a radical anion. For this compound, a SET event could be initiated by a photocatalyst or a transition metal catalyst. For example, an excited photocatalyst could accept an electron from a reaction partner or donate an electron to the aryl iodide, leading to the formation of a radical ion.

The feasibility of a SET mechanism can often be predicted by the redox potentials of the catalyst and the substrates. Such processes are integral to many modern synthetic methods, including photoredox catalysis, which enables reactions under mild conditions. nih.gov In the context of this specific molecule, a SET event could lead to the formation of an aryl radical cation, which could then undergo further reactions. Studies on other benzyl (B1604629) alcohol derivatives have shown that the mechanism can shift from hydrogen atom transfer (HAT) to a stepwise SET-proton transfer pathway depending on the electronic properties of the substituents and the presence of Lewis acids. nih.gov

Concerted vs. Stepwise Mechanisms

Many organic reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single transition state, or a stepwise mechanism, which involves one or more reactive intermediates. For transformations involving this compound, such as substitution or elimination reactions, both pathways are conceivable.

For example, a nucleophilic substitution at the benzylic carbon could theoretically proceed via a concerted Sₙ2-like pathway. However, the formation of a stable benzylic carbocation intermediate (an Sₙ1 pathway) might be disfavored due to the electron-withdrawing nature of the trifluoromethyl group. Conversely, reactions at the aryl iodide, such as in cross-coupling, typically proceed through a stepwise oxidative addition/reductive elimination cycle on a metal catalyst. Computational studies would be invaluable in determining the relative energy barriers of these competing pathways.

Role of Catalysts and Reagents in Mechanistic Pathways

The choice of catalyst and reagents is paramount in directing the mechanistic pathway of a reaction.

Transition Metal Catalysts (e.g., Palladium, Copper): In cross-coupling reactions, palladium catalysts are commonly used to activate the C-I bond via a well-established oxidative addition step, initiating a catalytic cycle. The nature of the ligands on the metal center can significantly influence the efficiency and selectivity of the reaction.

Photoredox Catalysts: As mentioned, photocatalysts (like iridium or ruthenium complexes) can initiate reactions through SET pathways under visible light irradiation, offering a green alternative to traditional methods. nih.gov

Radical Initiators: Reagents like AIBN or benzoyl peroxide can initiate radical chain reactions through thermal decomposition.

Iodine(III) Reagents: Hypervalent iodine reagents are known to participate in and promote radical chemistry, often acting as sources for various radical species. acs.org

The specific combination of the substrate (this compound), catalyst, and reaction conditions would determine which mechanistic pathway—be it ionic, radical, or pericyclic—is favored.

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations would be highly informative for studying the transformations of this compound. Researchers could use DFT to:

Optimize Geometries: Determine the ground state and transition state structures of reactants, intermediates, and products.

Calculate Reaction Energetics: Compute the activation energies and reaction enthalpies to predict the kinetic and thermodynamic feasibility of different pathways (e.g., concerted vs. stepwise). For example, DFT has been used to study the reaction of benzyl alcohol with NO₃ radicals, successfully identifying the most favorable reaction pathways. researchgate.net

Analyze Electronic Properties: Investigate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity as an electron donor or acceptor. nih.govnih.gov

Simulate Spectra: Predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of reaction products and intermediates.

Map Potential Energy Surfaces: Explore the entire landscape of a reaction to identify all possible pathways and intermediates.

The table below summarizes the types of insights that could be gained from DFT studies on this specific compound.

| Computational Method | Application to this compound | Potential Insights |

| Geometry Optimization | Calculation of stable conformations of the molecule and transition states. | Understanding steric hindrance from the ortho-iodo group and its influence on reactivity. |

| Frequency Calculation | Confirmation of stationary points as minima or transition states. | Verification of the computed reaction pathways and calculation of zero-point vibrational energies. |

| Transition State Search | Locating the highest energy point along a reaction coordinate. | Determining the activation energy barriers for competing mechanisms (e.g., radical vs. ionic). |

| NBO Analysis | Natural Bond Orbital analysis to study charge distribution and bonding. | Quantifying the electronic effects of the -I and -CF₃ substituents on the aromatic ring and benzylic position. |

| HOMO/LUMO Analysis | Examination of the frontier molecular orbitals. | Predicting the sites most susceptible to nucleophilic or electrophilic attack and propensity for SET. |

By applying these computational tools, a detailed, atomistic understanding of the mechanistic intricacies governing the reactions of this compound could be achieved, guiding future synthetic applications.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in the computational study of a molecule is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would be achieved using methods like Density Functional Theory (DFT) or ab initio calculations. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic structure analysis would subsequently be performed on the optimized geometry. This involves examining the distribution of electrons within the molecule to understand its chemical properties. Key aspects of this analysis include the determination of the molecular orbital energies, the electrostatic potential surface, and atomic charges. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Reaction Pathway Mapping and Transition State Characterization

To understand the transformation of this compound into a product, reaction pathway mapping is employed. This involves identifying the lowest energy path connecting the reactant to the product. Along this path, a critical point is the transition state, which represents the energy maximum.

Characterizing the transition state is a pivotal part of mechanistic studies. Computational methods are used to locate this saddle point on the potential energy surface and to calculate its energy. The energy difference between the reactant and the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. Frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations would offer a dynamic perspective on the transformations of this compound. Unlike static calculations, AIMD simulates the motion of atoms over time under the influence of forces calculated from first principles (i.e., solving the electronic structure problem on-the-fly). These simulations can reveal complex reaction dynamics, the role of solvent molecules, and non-intuitive reaction pathways that might be missed by static approaches.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For reactions involving this compound in a complex environment, such as in the presence of a large enzyme or in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations would be a suitable approach. In this method, the chemically active region of the system (e.g., the substrate and the immediate interacting residues of an enzyme) is treated with a high-level QM method, while the remainder of the system is described by a more computationally efficient MM force field. This allows for the study of large, complex systems without sacrificing accuracy in the region where the chemical transformation occurs.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the energy and spatial distribution of the HOMO would indicate its ability to donate electrons (nucleophilicity), while the LUMO would describe its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is also an important indicator of the molecule's kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for Reactivity Analysis

| Orbital | Energy (eV) | Description |

| HOMO | - | Indicates regions of high electron density, likely sites for electrophilic attack. |

| LUMO | - | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and stability of the molecule. |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from such an analysis. Actual values would require specific computational studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of this compound. This method partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density, revealing important intramolecular interactions such as hyperconjugation. This information is valuable for understanding the stability and reactivity of the molecule.

Kinetic and Thermodynamic Studies of Key Reactions

Experimental kinetic and thermodynamic studies would be essential to validate the predictions from computational models and to provide a comprehensive understanding of the reactions of this compound.

Kinetic studies would involve measuring the rate of a reaction under various conditions (e.g., temperature, concentration, solvent). This data allows for the determination of the reaction order, the rate constant, and the activation energy.

Thermodynamic studies would focus on the energy changes that occur during a reaction. By measuring the enthalpy (ΔH) and entropy (ΔS) of a reaction, the Gibbs free energy change (ΔG) can be determined, which indicates the spontaneity of the reaction.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Transformation

| Parameter | Value | Unit | Significance |

| Rate Constant (k) | - | s⁻¹ or M⁻¹s⁻¹ | Quantifies the rate of the reaction. |

| Activation Energy (Ea) | - | kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy Change (ΔH) | - | kJ/mol | The heat absorbed or released during the reaction. |

| Entropy Change (ΔS) | - | J/(mol·K) | The change in disorder of the system. |

| Gibbs Free Energy (ΔG) | - | kJ/mol | Indicates the spontaneity of the reaction. |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from such studies. Actual values would require specific experimental investigations.

Future Research Directions and Outlook

Development of More Sustainable and Green Synthetic Protocols

The synthesis of highly functionalized aromatic compounds like 2-Iodo-3-(trifluoromethyl)benzyl alcohol often relies on multi-step processes that can be resource-intensive and generate considerable waste. A primary goal for future research is the development of greener and more atom-economical synthetic routes. dovepress.com Current chemical processes often use hazardous reagents and are limited to specific substrates, creating a demand for more eco-friendly and versatile methods. dovepress.com

Key areas of focus will include:

Elimination of Hazardous Reagents: Traditional fluorination methods, such as the Balz–Schiemann reaction, require harsh conditions and generate toxic byproducts. dovepress.com Similarly, classical iodination and other transformations may use reagents that are not environmentally benign. Future protocols will likely explore milder fluorination and iodination agents and transition-metal-free catalytic systems.

Solvent Minimization and Replacement: Many synthetic steps depend on highly polar, high-boiling solvents that are difficult to remove and pose environmental risks. rsc.org Research into solid-state mechanochemical protocols, which eliminate the need for bulk solvents, presents a promising alternative. rsc.org Such methods have already shown success in the efficient synthesis of aromatic fluorides. rsc.org

Process Intensification: The adoption of technologies like flow chemistry could provide scalable, high-yielding, and safer processes compared to traditional batch methods. dur.ac.uk This approach allows for precise control over reaction parameters, potentially reducing byproduct formation and energy consumption.

Upcycling Feedstocks: There is growing interest in using environmentally damaging fluorocarbons, such as trifluoromethane (B1200692) (CHF3), as a feedstock for producing valuable trifluoromethylated building blocks. chemrxiv.org Developing methods to incorporate such upcycled materials into the synthesis of complex molecules represents a significant step forward in sustainable chemistry. chemrxiv.org

The following table summarizes potential green alternatives to conventional synthetic methods.

| Conventional Method | Potential Green Alternative | Key Advantages |

| Halex & Balz–Schiemann Reactions | Solid-state nucleophilic fluorination | Eliminates toxic solvents, reduces reaction time, ambient conditions. rsc.org |

| Use of Hazardous Reagents (e.g., SbF3, HF) | Milder N-fluoro reagents | Improved safety, higher selectivity, less corrosive. dovepress.comresearchgate.net |

| Batch Processing | Continuous Flow Chemistry | Enhanced safety, better scalability, higher yields, reduced waste. dur.ac.uk |

| Virgin Feedstock Reliance | Upcycling of Fluorocarbons (e.g., CHF3) | Utilizes waste streams, potential economic and environmental benefits. chemrxiv.org |

Discovery of Novel Reactivity and Unprecedented Transformations

The dual functionality of the iodine atom and the benzylic alcohol group in this compound opens avenues for exploring novel chemical reactions. The C–I bond is a versatile handle for cross-coupling reactions, while the alcohol can undergo a range of oxidative transformations.

Future research will likely investigate:

Hypervalent Iodine Chemistry: The iodine center can be oxidized to a hypervalent state (λ³ or λ⁵), transforming the molecule into a powerful and selective oxidizing agent or a group-transfer reagent. beilstein-journals.org N-heterocycle-stabilized iodanes have shown promise for the mild oxidation of benzylic alcohols to aldehydes and ketones without the overoxidation to carboxylic acids that plagues some methods. beilstein-journals.org Research could focus on intramolecular transformations mediated by an in-situ-generated hypervalent iodine center.

Iodine-Catalyzed Reactions: Molecular iodine is emerging as a mild Lewis acid catalyst for various organic transformations. researchgate.net Recent work has demonstrated the direct, transition-metal-free borylation of benzylic alcohols catalyzed by iodine, proceeding through a benzylic iodide radical intermediate. acs.org Applying this methodology to this compound could provide direct access to novel benzylic boronate esters, which are valuable synthetic intermediates.

Radical-Mediated Reactions: The C–I bond is relatively weak and can undergo homolytic cleavage to generate radical species. Exploring photoredox or radical-initiated pathways could unlock unprecedented transformations, such as novel cyclization or functionalization reactions, leveraging the unique electronic properties imparted by the trifluoromethyl group.

Expansion of Synthetic Applications in Emerging Fields

Fluorinated building blocks are critical in modern chemistry due to the unique properties conferred by fluorine atoms. researchgate.net The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in drug discovery. mdpi.combeilstein-journals.org

Potential high-impact applications for this compound include:

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of new drug candidates. mdpi.comnih.gov The trifluoromethyl group can block metabolic hotspots, while the iodo- and alcohol groups provide sites for further molecular elaboration to optimize interactions with biological targets. mdpi.com Benzyl (B1604629) alcohol derivatives have shown potential as antibacterial and antitumor agents, suggesting a promising trajectory for this scaffold. nih.govresearchgate.net

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is a key component in many modern pesticides and herbicides, enhancing their potency and stability. rsc.org This compound could be a precursor to a new generation of agrochemicals with improved performance profiles.

Materials Science: Fluorinated compounds are essential for creating advanced materials with exceptional thermal stability, chemical resistance, and specific optical or electrical properties. nbinno.com The trifluoromethyl group can impart hydrophobicity and durability to polymers and coatings. nbinno.com this compound could be used as a monomer or a functionalizing agent for high-performance materials in fields like electronics and aerospace. nbinno.com

The table below outlines the influence of the key functional groups on potential applications.

| Functional Group | Property Enhancement | Target Application Field |

| Trifluoromethyl (-CF3) | Increased lipophilicity, metabolic stability, binding affinity. mdpi.combeilstein-journals.org | Pharmaceuticals, Agrochemicals |

| Trifluoromethyl (-CF3) | Enhanced thermal stability, chemical resistance, hydrophobicity. nbinno.com | Materials Science (Polymers, Coatings) |

| Iodo (-I) | Versatile handle for cross-coupling and functionalization. acs.org | Synthesis of Complex Molecules |

| Benzyl Alcohol (-CH2OH) | Site for oxidation or conversion to other functional groups. beilstein-journals.org | Derivatization for Bioactive Molecules |

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing more efficient and selective catalysts. mdpi.com For a molecule like this compound, computational modeling can provide profound insights and accelerate discovery.

Future research efforts will benefit from:

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate transition state energies, and rationalize experimental observations. mdpi.com This is particularly valuable for understanding the complex mechanisms of reactions involving hypervalent iodine or radical intermediates. researchgate.net For instance, computational studies have been crucial in establishing the origin of stereoselectivity in reactions catalyzed by chiral hypervalent iodine compounds. researchgate.net

Catalyst Design: Computational models can predict the activity of potential catalysts, reducing the need for extensive experimental screening. mdpi.com This includes designing chiral organoiodine catalysts for asymmetric transformations or optimizing transition-metal catalysts for cross-coupling reactions involving the C–I bond. researchgate.net By modeling the interaction between the substrate and the catalyst's active site, researchers can rationally design catalysts with improved performance. rsc.org

Predicting Molecular Properties: Modeling can predict the physicochemical properties of novel derivatives synthesized from this compound. This includes predicting binding affinities to biological targets in drug design or forecasting the bulk properties of new polymers in materials science, thereby guiding synthetic efforts toward candidates with the highest potential. rsc.org

Q & A

Q. What are the established synthetic routes for 2-iodo-3-(trifluoromethyl)benzyl alcohol, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of a benzyl alcohol precursor. For example, iodination of 3-(trifluoromethyl)benzyl alcohol using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DCM) under controlled temperatures (0–25°C) can yield the target compound. Optimization includes monitoring reaction progress via TLC and quenching excess iodine with sodium thiosulfate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95% . Yield enhancement may require stoichiometric adjustments of iodinating agents or catalyst screening (e.g., Lewis acids).

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR to identify the benzyl alcohol proton (δ 4.6–5.0 ppm, singlet) and aromatic protons influenced by iodine and CF groups. F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]: ~318 g/mol).

- IR Spectroscopy : O–H stretch (~3300 cm) and C–I bond vibrations (~500 cm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After aqueous workup, column chromatography with silica gel and a hexane/ethyl acetate gradient (10–30% ethyl acetate) effectively isolates the product. For highly polar byproducts, recrystallization in ethanol/water mixtures enhances purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How do the electronic effects of iodine and the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group and participates in Suzuki-Miyaura couplings. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, slowing electrophilic substitution but stabilizing intermediates in palladium-catalyzed reactions. Computational studies (DFT) can map electron density to predict regioselectivity .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer : The benzyl alcohol moiety is prone to oxidation, but the electron-withdrawing CF group reduces nucleophilicity, enhancing stability in mild acids. Under strong bases, the hydroxyl group may deprotonate, forming a resonance-stabilized alkoxide. Kinetic studies (pH-rate profiling) quantify degradation pathways .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interactions in catalytic systems?

- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solubility and aggregation behavior. Compare results with experimental NMR/IR data .

Q. What are the pharmacological implications of using this compound as a precursor for bioactive molecules?

Q. How does the compound’s NMR spectrum differ from structurally similar benzyl alcohols, and what assignments are critical for validation?

Q. What thermal analysis methods (e.g., TGA, DSC) reveal the compound’s decomposition profile?

Q. How can researchers assess the environmental impact of this compound in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.